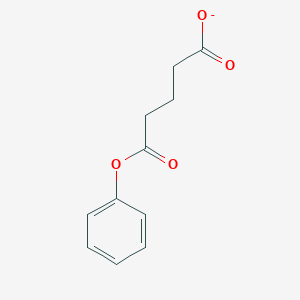
5-Oxo-5-phenoxypentanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Oxo-5-phenoxypentanoate is an organic compound with the molecular formula C11H11O4 It is characterized by the presence of a ketone group and a phenoxy group attached to a pentanoate backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Oxo-5-phenoxypentanoate typically involves the reaction of phenol with a suitable pentanoic acid derivative under controlled conditions. One common method involves the esterification of phenol with 5-oxo-5-pentanoic acid in the presence of a catalyst such as sulfuric acid. The reaction is carried out at elevated temperatures to facilitate the formation of the ester bond .
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to higher yields and purity of the final product. The use of advanced catalysts and optimized reaction conditions further enhances the efficiency of the industrial production process .
Análisis De Reacciones Químicas
Types of Reactions
5-Oxo-5-phenoxypentanoate undergoes various chemical reactions, including:
Oxidation: The ketone group can be oxidized to form carboxylic acids.
Reduction: The ketone group can be reduced to form alcohols.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions under basic conditions.
Major Products Formed
Oxidation: Formation of 5-oxo-5-phenoxypentanoic acid.
Reduction: Formation of 5-hydroxy-5-phenoxypentanoate.
Substitution: Formation of various substituted phenoxypentanoates depending on the nucleophile used.
Aplicaciones Científicas De Investigación
5-Oxo-5-phenoxypentanoate has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential role in enzyme inhibition and as a probe for studying biochemical pathways.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals
Mecanismo De Acción
The mechanism of action of 5-Oxo-5-phenoxypentanoate involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. This inhibition can lead to downstream effects on various biochemical pathways, ultimately influencing cellular processes such as metabolism and signal transduction .
Comparación Con Compuestos Similares
Similar Compounds
5-Oxo-5-phenylpentanoate: Similar structure but with a phenyl group instead of a phenoxy group.
5-Oxo-5-phenylvaleric acid: Another structurally related compound with a valeric acid backbone.
5-Oxopentanoic acid: A simpler compound with only a ketone group and a pentanoic acid backbone
Uniqueness
5-Oxo-5-phenoxypentanoate is unique due to the presence of both a ketone and a phenoxy group, which confer distinct chemical properties and reactivity.
Propiedades
Número CAS |
37526-03-7 |
|---|---|
Fórmula molecular |
C11H11O4- |
Peso molecular |
207.20 g/mol |
Nombre IUPAC |
5-oxo-5-phenoxypentanoate |
InChI |
InChI=1S/C11H12O4/c12-10(13)7-4-8-11(14)15-9-5-2-1-3-6-9/h1-3,5-6H,4,7-8H2,(H,12,13)/p-1 |
Clave InChI |
QDDBXDVLXQMEPG-UHFFFAOYSA-M |
SMILES canónico |
C1=CC=C(C=C1)OC(=O)CCCC(=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


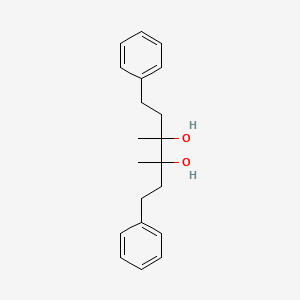
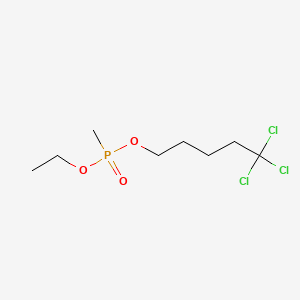
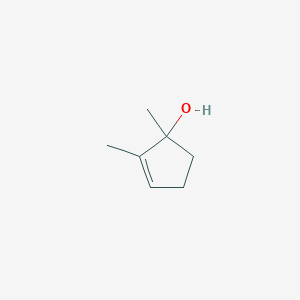
![1-[2-Methyl-3-(3-triethoxysilylpropylcarbamoylamino)phenyl]-3-(3-triethoxysilylpropyl)urea](/img/structure/B14672547.png)
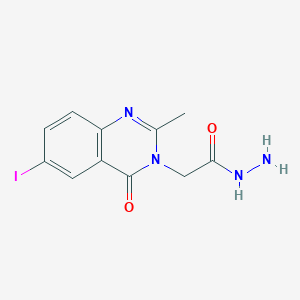
![(7,15-Diazadispiro[5.1.5~8~.3~6~]hexadecan-15-yl)(phenyl)methanone](/img/structure/B14672553.png)
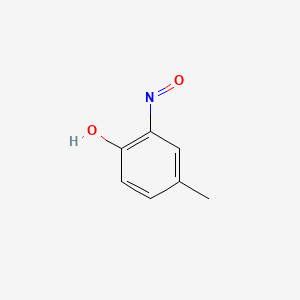
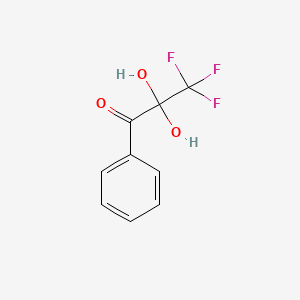
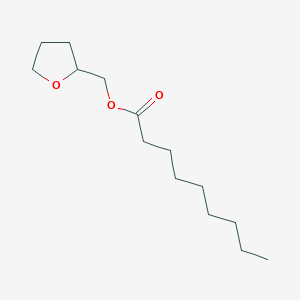
![Methyl(3-{2-[(oxiran-2-yl)methoxy]ethoxy}prop-1-en-1-yl)dipropylsilane](/img/structure/B14672579.png)
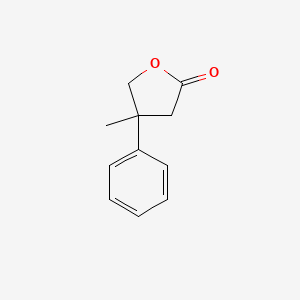
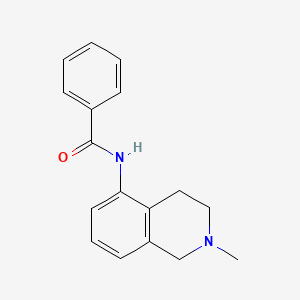
![N-(4,4,6-Trimethyl-7-oxabicyclo[4.1.0]heptan-2-ylidene)hydroxylamine](/img/structure/B14672617.png)
![5,16,17,18,23,31-Hexahydroxy-22-methyl-13,20,27,30-tetraoxahexacyclo[19.5.3.12,6.17,11.115,19.024,28]dotriaconta-2(32),3,5,7(31),8,10,21(29),22,24(28)-nonaene-12,25-dione](/img/structure/B14672621.png)
